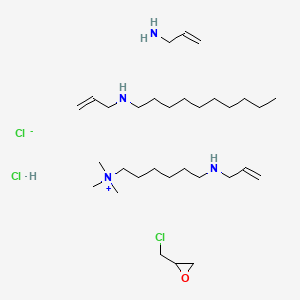
2-Naphthalen-2-yl-2-oxoacetaldehyde
説明
Synthesis Analysis
The synthesis of derivatives similar to 2-Naphthalen-2-yl-2-oxoacetaldehyde has been explored through various methods. One approach involves the three-component reaction between 2-naphthol, an aromatic aldehyde, and 2-aminopyrimidine, catalyzed by p-toluenesulfonic acid, offering a straightforward route to synthesize naphthalen-2-ol derivatives in excellent yields (Anary‐Abbasinejad et al., 2009). Another method for obtaining aldehyde derivatives involves the photo-oxygen rearrangement of naphtho[1,8-de]dithiin monooxides, showcasing an innovative approach to generating these compounds (Furukawa et al., 1994).
Molecular Structure Analysis
The structural intricacies of similar compounds have been revealed through various analytical techniques, including X-ray crystallography. For instance, the structure and stereochemistry of a 2-naphthol–acetaldehyde condensation product were comprehensively studied, providing insights into the molecular arrangement and intramolecular interactions, such as hydrogen bonding and π–π stacking (Rashidi-Ranjbar et al., 2001).
科学的研究の応用
Photo-Oxygen Rearrangement
2-Naphthalen-2-yl-2-oxoacetaldehyde has been utilized in the photo-oxygen rearrangement process. In a study by Furukawa et al. (1994), naphthalene-1,8-dithiol reacted with aldehydes to yield dithioacetals, which were then oxidized to produce 2-substituted naphtho[1,8-de]1,3-dithiin-1-oxides. This process demonstrated the potential of intramolecular oxygen rearrangement to generate aldehydes and ketones quantitatively (Furukawa et al., 1994).
Catalyst in Synthesis Reactions
This compound has been employed as a catalyst in synthesis reactions. Mokhtary and Torabi (2017) demonstrated its use in the direct three-component reaction to generate 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and N -((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives. This study highlighted the high efficiency of this catalyst under ultrasound irradiation (Mokhtary & Torabi, 2017).
Schiff Base Synthesis
The compound has been utilized in the synthesis of Schiff bases and their complexes. Luo et al. (2020) optimized the synthesis process of 2-hydroxy-1-naphthalene formaldehyde o-phenylenediamine Schiff base and its copper(II) complexes. This experiment provided insight into the synthesis of organometallic coordination compounds, highlighting its role in advancing chemical education and research (Luo et al., 2020).
Photophysical Studies
This compound has been studied for its photophysical properties. Moreno Cerezo et al. (2001) examined the photophysical behavior of similar probes in various solvents and aqueous mixtures, providing insights into their properties in biological systems (Moreno Cerezo et al., 2001).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate safety measures.
特性
IUPAC Name |
2-naphthalen-2-yl-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZMEYJSJZWIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944758 | |
| Record name | (Naphthalen-2-yl)(oxo)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22115-06-6 | |
| Record name | Naphthylglyoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022115066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC34863 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Naphthalen-2-yl)(oxo)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 2-(naphthalen-2-yl)-2-oxoacetaldehyde oxime in the synthesis process described in the research?
A1: The research utilizes 2-(naphthalen-2-yl)-2-oxoacetaldehyde oxime as a key starting material to synthesize a novel 1,2,3,4-tetrahydroquinazoline oxime derivative []. This derivative is of interest because it can act as a tridentate ligand, meaning it can bind to metal ions through three donor atoms. The researchers specifically investigate its complexation with Co(III) and Ni(II) ions, forming complexes with potential applications in various fields. The presence of the naphthalene and oxime groups in the initial 2-(naphthalen-2-yl)-2-oxoacetaldehyde oxime likely influences the properties and reactivity of the final ligand and its complexes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![3-Tert-butyl-7-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1201993.png)
